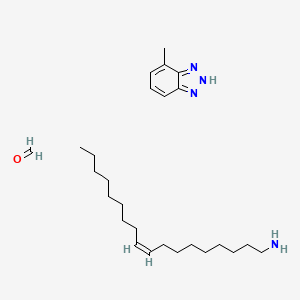
Calcium dichlorophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium dichlorophthalate is a chemical compound with the molecular formula C₈H₂CaCl₂O₄ It is known for its unique structure, which includes calcium ions coordinated with dichlorophthalate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium dichlorophthalate can be synthesized through the reaction of phthalic acid with calcium chloride under controlled conditions. The reaction typically involves dissolving phthalic acid in a suitable solvent, such as water or ethanol, and then adding calcium chloride to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The reaction can be represented as follows:
C8H6O4+CaCl2→C8H2CaCl2O4+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where phthalic acid and calcium chloride are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Calcium dichlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorophthalate anion can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Complexation Reactions: this compound can form complexes with other metal ions, leading to the formation of coordination compounds.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of oxidized products.
Reducing Agents: The compound can also undergo reduction reactions in the presence of reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives of this compound with different functional groups.
Aplicaciones Científicas De Investigación
Calcium dichlorophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and coordination complexes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of calcium dichlorophthalate involves its interaction with molecular targets, such as proteins and enzymes. The calcium ions in the compound can bind to specific sites on these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, including signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Calcium orthophosphates: These compounds, such as calcium phosphate, share similarities with calcium dichlorophthalate in terms of their calcium content and coordination chemistry.
Calcium carbonate: Another similar compound, calcium carbonate, is widely used in various applications, including as a dietary supplement and in construction materials.
Uniqueness: this compound is unique due to its specific coordination with dichlorophthalate anions, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propiedades
Número CAS |
94248-52-9 |
|---|---|
Fórmula molecular |
C8H2CaCl2O4 |
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
calcium;4,5-dichlorophthalate |
InChI |
InChI=1S/C8H4Cl2O4.Ca/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10;/h1-2H,(H,11,12)(H,13,14);/q;+2/p-2 |
Clave InChI |
MYDUDOHVNMRQMW-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)C(=O)[O-])C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


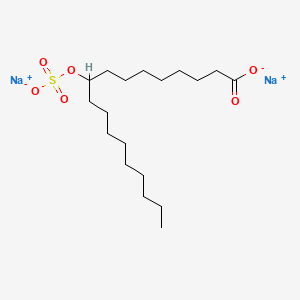
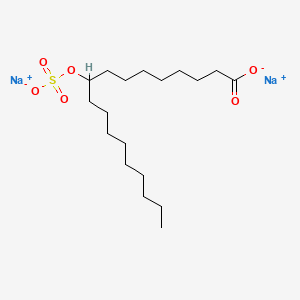
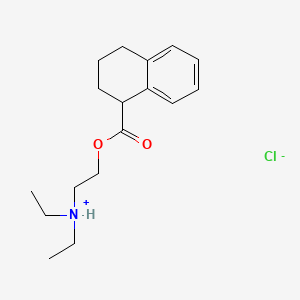



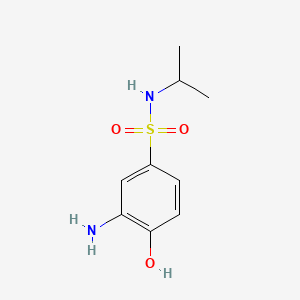
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)

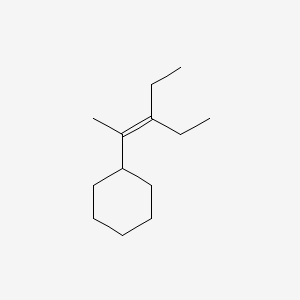
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
